![molecular formula C7H12ClF2N B13546662 1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride is a chemical compound characterized by its unique spirocyclic structure. This compound contains a spiro[2.3]hexane core with two fluorine atoms and a methyl group attached to the same carbon atom, along with an amine group that is protonated to form a hydrochloride salt. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,1-difluoro-2-alkene, under acidic or basic conditions.
Introduction of the amine group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with the spirocyclic intermediate.
Formation of the hydrochloride salt: The final step involves the protonation of the amine group using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride can undergo various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Addition reactions: The spirocyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions may involve the use of polar aprotic solvents and catalysts.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学的研究の応用
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure and properties make it a valuable tool in studying biological processes and interactions, especially those involving fluorinated compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The spirocyclic structure may also contribute to its unique reactivity and stability, influencing its overall mechanism of action.
類似化合物との比較
Similar Compounds
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride: This compound shares a similar spirocyclic structure but contains an azaspiro moiety instead of a methyl group.
1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical and biological properties.
Uniqueness
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride is unique due to its specific combination of a spirocyclic core, fluorine atoms, and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H12ClF2N |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
2,2-difluoro-5-methylspiro[2.3]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c1-5(10)2-6(3-5)4-7(6,8)9;/h2-4,10H2,1H3;1H |
InChIキー |
OYGUEKHOMNLUCT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(C1)CC2(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


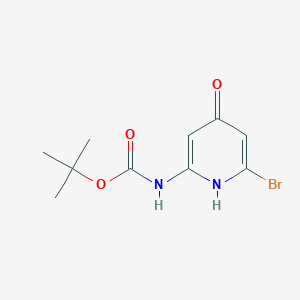
![N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13546587.png)
![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)
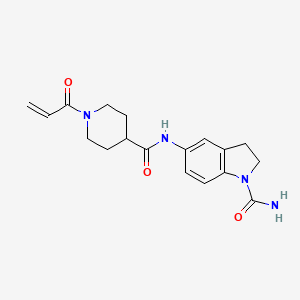
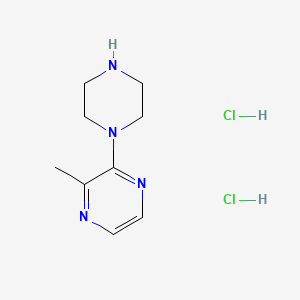

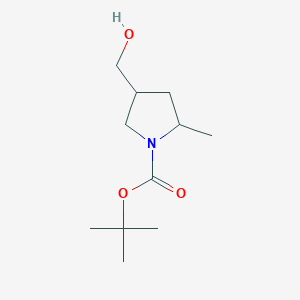
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
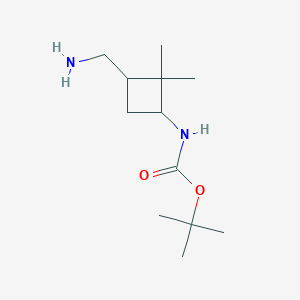
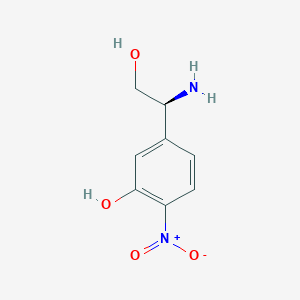
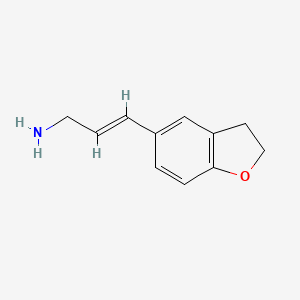
![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)


